

Physicochemical properties of Carthamidin

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An In-depth Technical Guide to the Physicochemical Properties of Carthamidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carthamidin is a naturally occurring tetrahydroxyflavanone found predominantly in the florets of safflower (Carthamus tinctorius L.). As a key biosynthetic intermediate and a bioactive compound with significant antioxidant properties, a thorough understanding of its physicochemical characteristics is crucial for its application in research, drug development, and as a natural colorant. This guide provides a comprehensive overview of the structural, physical, and chemical properties of **Carthamidin**, details common experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Physicochemical Properties of Carthamidin

The physicochemical properties of **Carthamidin** are fundamental to its stability, solubility, and biological activity. These characteristics influence its extraction, purification, formulation, and pharmacokinetic profile.

Quantitative Data Summary

A summary of the key quantitative physicochemical properties of **Carthamidin** is presented below for easy reference and comparison.



| Property | Value | Reference(s) |
|--------------------------|--|--------------|
| Molecular Formula | C15H12O6 | [1][2] |
| Molecular Weight | 288.255 g/mol | [2] |
| Monoisotopic Mass | 288.063388 Da | [1] |
| IUPAC Name | (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1][3] |
| CAS Number | 479-54-9 | [1][3] |
| Physical Form | Reddish brown powder | [4] |
| Calculated Density | 1.586 g/cm ³ | |
| Calculated Boiling Point | ~665 °C at 760 mmHg | [1] |
| Calculated LogS | -3.479 | [1] |
| InChI Key | NPLTVGMLNDMOQE- NSHDSACASA-N | [1][3] |
| Canonical SMILES | C1C(OC2=C(C1=O)C(=C(C(= C2)O)O)O)C3=CC=C(C=C3)O | [1] |

Structural and Stereochemical Details

Carthamidin is a flavanone, a class of flavonoids characterized by a C6-C3-C6 skeleton. Its systematic IUPAC name is (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one[1][3]. It is also known as 6-hydroxynaringenin, indicating its structural relationship to naringenin with an additional hydroxyl group at the C-6 position of the A-ring[1].

A critical structural feature is the stereogenic center at the C-2 position. The naturally occurring enantiomer possesses the S-configuration, designated as (2S)-**carthamidin**[1]. This specific stereochemistry is crucial as it dictates the three-dimensional conformation of the molecule, which in turn significantly influences its interaction with biological targets and its overall bioactivity[1].



Solubility Profile

The solubility of **Carthamidin** is dictated by its multiple hydroxyl groups and aromatic ring structure.

- Water: It has limited solubility in pure water, which is consistent with its calculated LogS value of -3.479[1]. However, some sources describe it as water-soluble, likely referring to its utility in aqueous extractions from plant material where it exists as a yellow pigment[4][5][6].
- Organic Solvents: Solubility is significantly improved in polar organic solvents. It demonstrates good solubility in methanol and high solubility in aqueous ethanol solutions, with optimal concentrations reported between 60-70% (v/v) ethanol[1]. This behavior is attributed to the ability of its hydroxyl groups to form hydrogen bonds with polar solvents[1].

Stability Characteristics

Carthamidin's stability is sensitive to several environmental factors:

- pH: The compound shows variable stability depending on pH. It exhibits greater stability in alkaline conditions compared to acidic or neutral environments[1]. Some studies on related compounds suggest a more stable range between pH 3.0 and 5.5[1].
- Temperature: Elevated temperatures lead to accelerated degradation[1]. The activation energy for its thermal degradation has been estimated at approximately 78±5 kJ/mol, indicating moderate thermal stability[1].
- Light: Exposure to light, especially UV radiation, can induce photodegradation. Therefore, protection from light is recommended during storage and analysis[1].

Experimental Protocols and Methodologies

The determination of **Carthamidin**'s properties and its quantification in complex matrices rely on a combination of extraction, chromatographic, and spectroscopic techniques.

Extraction from Carthamus tinctorius

A common method for extracting **Carthamidin** from safflower florets involves aqueous or alkaline extraction.

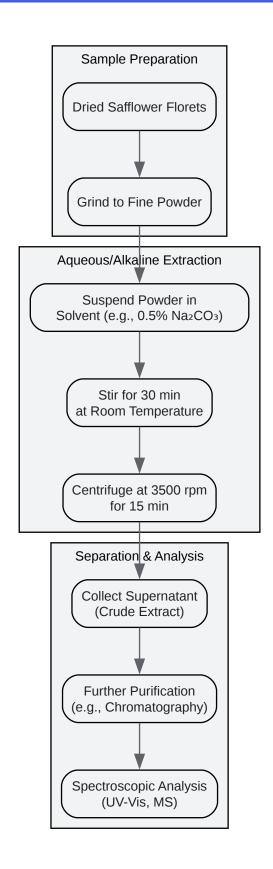
Foundational & Exploratory





- Preparation: Fine, dried floret powder (1 g) is obtained.
- Extraction: The powder is suspended in 20 mL of a dilute alkaline solution (e.g., 0.5% w/v sodium carbonate) or distilled water[3][5].
- Agitation: The suspension is stirred at room temperature for approximately 30 minutes to facilitate the extraction of water-soluble pigments, including **Carthamidin**[5].
- Separation: The mixture is centrifuged at ~3500 rpm for 15 minutes to pellet the solid plant material.
- Collection: The supernatant, containing the dissolved **Carthamidin**, is carefully collected for further analysis or purification[5]. Acidification may be used following alkaline extraction to facilitate subsequent purification steps[3].





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Caption: General workflow for the extraction and analysis of Carthamidin.



Spectroscopic and Chromatographic Analysis

- UV-Visible Spectroscopy: **Carthamidin** exhibits characteristic absorption in the UV-visible spectrum due to its flavonoid structure. The presence of multiple hydroxyl groups influences its absorption profile, which is sensitive to solvent polarity and pH[1]. This technique is valuable for both identification and quantification.
- Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the
 molecular weight and elemental composition of Carthamidin[1]. In negative ion mode ESIMS, it typically forms a deprotonated molecular ion [M-H]⁻ at m/z 287. Tandem MS (MS/MS)
 experiments reveal characteristic fragmentation patterns that provide further structural
 confirmation[1].
- Thin-Layer Chromatography (TLC): TLC is a common method for the separation and preliminary identification of pigments from safflower. Using an eluent system such as n-butanol-glacial acetic acid-H₂O (4:1:2), yellow pigments like **Carthamidin** and its derivatives can be separated and visualized[7].

Biological Activity and Biosynthesis

Carthamidin is not only a precursor to important pigments but also a bioactive molecule in its own right.

Antioxidant Activity

Carthamidin demonstrates significant antioxidant and radical scavenging activity, which has been shown to be stronger than its precursor, naringenin[3]. This activity is attributed to its polyphenolic structure, which can donate hydrogen atoms to neutralize free radicals. In vitro studies confirm that aqueous extracts of safflower, rich in **Carthamidin**, possess potent antioxidant capabilities[8]. The antioxidant effects of safflower flavonoids, including **Carthamidin** derivatives, involve multiple mechanisms such as inhibiting reactive oxygen species (ROS), enhancing antioxidant enzyme activity, and modulating signaling pathways like Nrf2[9].

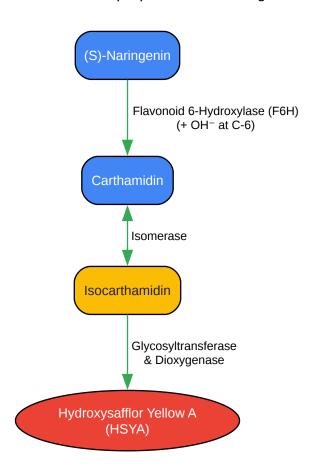
Biosynthetic Pathway



Carthamidin is a central intermediate in the biosynthesis of quinochalcone C-glycosides, such as Hydroxysafflor Yellow A (HSYA), and the red pigment carthamin in safflower[3]. The pathway begins with the widely distributed flavanone, (S)-naringenin.

- Hydroxylation: The key step in Carthamidin formation is the 6-hydroxylation of (S)-naringenin. This reaction is catalyzed by the enzyme flavonoid 6-hydroxylase (F6H)[3].
- Isomerization & Glycosylation: Carthamidin can then be isomerized and subsequently acted upon by glycosyltransferases to form more complex flavonoid C-glycosides, ultimately leading to the production of HSYA[3].

This biosynthetic conversion is critical as the introduction of the hydroxyl group at the C-6 position significantly alters the molecule's properties and biological functions[3].



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Caption: Simplified biosynthetic pathway of Carthamidin and HSYA.



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